molecular formula C14H20BNO2 B1431065 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline CAS No. 2304634-69-1

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline

Cat. No.: B1431065
CAS No.: 2304634-69-1
M. Wt: 245.13 g/mol
InChI Key: HCQAFJWIZVXINA-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boron-containing organic compound It is characterized by the presence of a boronate ester group attached to an indoline moiety

Mechanism of Action

Target of Action

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to be used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in their structure or function. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline might also interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds are known to participate in reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This suggests that the compound might affect similar biochemical pathways.

Result of Action

Based on the known actions of similar compounds, it can be inferred that the compound might lead to the formation of new molecules through reactions such as borylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the borylation of indoline derivatives. One common method is the palladium-catalyzed borylation of indoline using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to around 80-100°C for several hours to achieve high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate or cesium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Various boron-containing reduced products.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

    Biology: Potential use in the development of boron-containing drugs and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another boronate ester used in similar cross-coupling reactions.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes and synthesis of conjugated copolymers.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Utilized in the synthesis of boron-containing compounds for various applications.

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is unique due to its indoline moiety, which imparts specific reactivity and potential biological activity. This distinguishes it from other boronate esters that may lack such structural features.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-6,9,16H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQAFJWIZVXINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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